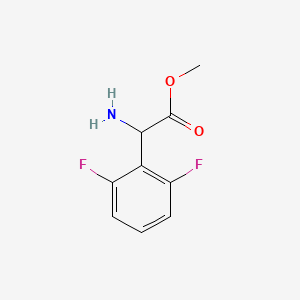

Methyl 2-amino-2-(2,6-difluorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-2-(2,6-difluorophenyl)acetate is a chemical compound with the molecular formula C9H9F2NO2 It is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2,6-difluorophenyl)acetate typically involves the reaction of 2,6-difluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,6-difluorophenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(2,6-difluorophenyl)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,6-difluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(3-amino-2,6-difluorophenyl)acetate

- Methyl 2-(4-amino-2,5-difluorophenyl)acetate

- Methyl [[[2-[(2,6-Dichlorophenyl)amino]phenyl]acetyl]oxy]acetate

Uniqueness

Methyl 2-amino-2-(2,6-difluorophenyl)acetate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This distinct structure can result in different pharmacological and chemical properties compared to similar compounds .

Biological Activity

Methyl 2-amino-2-(2,6-difluorophenyl)acetate is an organic compound notable for its unique structural features, including a methyl ester and an amino group attached to a difluorinated aromatic ring. This compound has garnered attention due to its potential biological activities, which are essential for various therapeutic applications. This article will explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Structural Overview

This compound has the molecular formula C9H10F2NO2. The presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring enhances its chemical reactivity and biological profile compared to its mono-fluorinated analogs. The structural characteristics can be summarized in the following table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Difluorinated aromatic ring, amino group, methyl ester | Enhanced stability and lipophilicity |

| Methyl 2-amino-2-(2-fluorophenyl)acetate | Mono-fluorinated phenyl ring | Less lipophilic than difluorinated variant |

| Methyl 2-amino-2-(3-fluorophenyl)acetate | Mono-fluorinated phenyl ring | Different biological activity profile |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Conventional Organic Synthesis : Utilizing standard coupling reactions involving difluorinated aromatic substrates.

- Photochemical Methods : Recent advancements have introduced photochemical methods that utilize blue light to promote reactions involving aryldiazoacetates, offering more efficient synthetic routes.

These methods allow for modifications that can enhance the compound's properties or biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has comparable or superior activity relative to standard antibiotics like ciprofloxacin .

The mechanism by which this compound exerts its antimicrobial effects may involve:

- Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics.

- Disruption of Membrane Integrity : Influenced by the lipophilic nature imparted by the difluorinated structure.

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of several derivatives of this compound against both bacterial and fungal strains. The results indicated that compounds with similar structural features showed MIC values ranging from 8 to 31.25 µg/mL against E. coli and S. aureus, demonstrating moderate to good activity .

Compound MIC (µg/mL) Activity Type This compound 16 Bacterial Methyl 2-amino-4-fluorophenyl acetate 31.25 Bacterial Standard (Ciprofloxacin) <1 Bacterial - Pharmacological Review :

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

methyl 2-amino-2-(2,6-difluorophenyl)acetate |

InChI |

InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)7-5(10)3-2-4-6(7)11/h2-4,8H,12H2,1H3 |

InChI Key |

GXMZVLXPZSATTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=C(C=CC=C1F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.